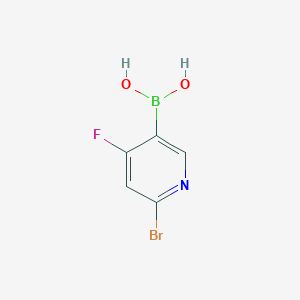
2-Bromo-3-fluoro-4-iodo-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-4-iodo-1-methylbenzene is an organic compound with the molecular formula C₇H₅BrFI and a molecular weight of 314.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with a methyl group. It is primarily used in research and development within the fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodo-1-methylbenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the sequential halogenation of a methylbenzene derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure selective halogenation at the desired positions on the benzene ring .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves careful handling of halogenating agents and maintaining specific temperatures and pressures to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-4-iodo-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds .
Scientific Research Applications
2-Bromo-3-fluoro-4-iodo-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-iodo-1-methylbenzene depends on its specific application. In chemical reactions, the compound’s halogen atoms can participate in various interactions, such as nucleophilic substitution or electrophilic addition. The presence of multiple halogens on the benzene ring can influence the reactivity and selectivity of the compound in different pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoro-1-iodo-4-methylbenzene
- 2-Bromo-4-fluoro-1-iodobenzene
- 2-Bromo-3-fluoro-4-iodo-1-methylbenzene
Uniqueness
This compound is unique due to the specific arrangement of halogen atoms and the methyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of three different halogens allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C7H5BrFI |
|---|---|
Molecular Weight |
314.92 g/mol |
IUPAC Name |
3-bromo-2-fluoro-1-iodo-4-methylbenzene |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 |
InChI Key |
YLUPFOUKTVOQTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


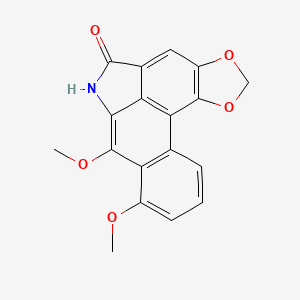
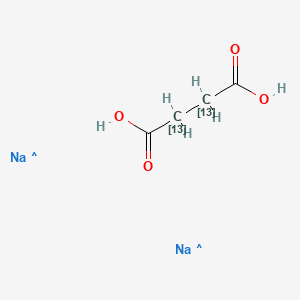

![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)
![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)
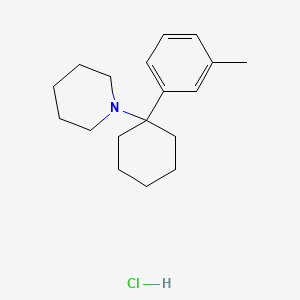
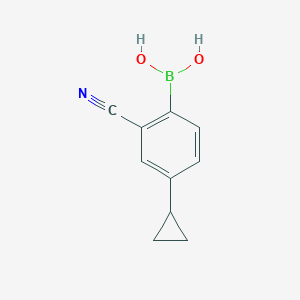
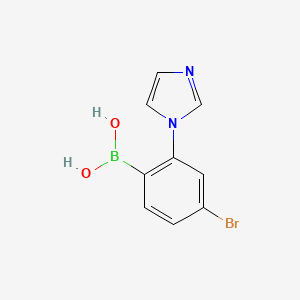
![3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14083810.png)
![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)
![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083817.png)
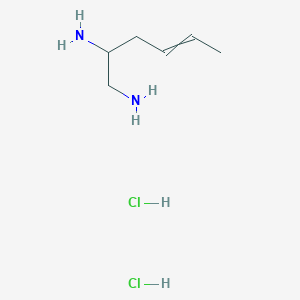
![4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14083825.png)
